molecular formula C20H19ClN2O B444708 2-(3-chlorophenyl)-3-methyl-N-propylquinoline-4-carboxamide

2-(3-chlorophenyl)-3-methyl-N-propylquinoline-4-carboxamide

Cat. No.: B444708
M. Wt: 338.8g/mol
InChI Key: QZIVTIHNGWKAQA-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-methyl-N-propylquinoline-4-carboxamide is a synthetic organic compound characterized by its quinoline core structure substituted with a 3-chlorophenyl group, a methyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-methyl-N-propylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Methylation: The methyl group can be added via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    N-Propylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3-methyl-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chlorophenyl)-3-methyl-N-propylquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

Medicinally, quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound could be investigated for similar therapeutic effects, potentially leading to new treatments for various diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-N-propylquinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes, which is a common mechanism for anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with various biological activities.

    2-Phenylquinoline: A compound with similar structural features but different substituents.

Uniqueness

2-(3-chlorophenyl)-3-methyl-N-propylquinoline-4-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the 3-chlorophenyl group, methyl group, and propyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methyl-N-propylquinoline-4-carboxamide

InChI

InChI=1S/C20H19ClN2O/c1-3-11-22-20(24)18-13(2)19(14-7-6-8-15(21)12-14)23-17-10-5-4-9-16(17)18/h4-10,12H,3,11H2,1-2H3,(H,22,24)

InChI Key

QZIVTIHNGWKAQA-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl)C

Canonical SMILES

CCCNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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